Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
Description
Introduction to Triethoxy[3-(1,1,2,2-Tetrafluoroethoxy)Propyl]Silane
Systematic Nomenclature and Structural Classification
The IUPAC name This compound reflects its precise atomic connectivity:
- A silicon atom forms the central core, bonded to three ethoxy groups (-OCH₂CH₃) and a propyl chain (-CH₂CH₂CH₂-).
- The propyl chain terminates in a 1,1,2,2-tetrafluoroethoxy group (-O-CF₂-CF₂H), where two adjacent carbons bear four fluorine atoms.
Structural Features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂F₄O₄Si |
| Molecular Weight | 322.37 g/mol |
| SMILES Notation | CCOSi(OCC)OCC |
| InChIKey | RPBHMRVPUUGQCM-UHFFFAOYSA-N |
The compound belongs to the organosilane family, distinguished by its silicon-carbon bonds and fluorinated ether moiety. The tetrafluoroethoxy group introduces electronegativity and chemical stability, while the ethoxy substituents on silicon enhance hydrolytic reactivity.
Historical Development and Discovery Timeline
This compound emerged alongside advancements in fluorinated silane chemistry during the late 20th century. Key milestones include:
- 1980s–1990s: Development of fluorinated ethers for hydrophobic coatings drove synthesis of hybrid silanes. Patents from this period describe methods to graft fluorinated chains onto siloxane backbones.
- 2005: The compound was first registered in PubChem (CID 3024096), indicating its adoption in academic and industrial research.
- 2020s: Regulatory listings, such as its inclusion in the Australian Inventory of Industrial Chemicals (AICIS), confirm its commercial production for specialized applications.
While exact synthesis details remain proprietary, its patent landscape (e.g., WIPO PATENTSCOPE entries) underscores iterative refinements in silane functionalization techniques.
Industrial and Academic Significance
Industrial Applications
- Surface Modification: The compound’s ability to form self-assembled monolayers (SAMs) on glass, metals, and polymers makes it valuable for creating water-repellent, anti-corrosive, and low-friction surfaces.
- Polymer Additives: Incorporation into silicones enhances thermal stability and chemical resistance, critical for aerospace and automotive seals.
- Electronics: Fluorinated silanes serve as dielectric coatings in microelectronics, leveraging their low surface energy and moisture resistance.
Academic Research
- Material Science: Studies focus on its hydrolytic condensation behavior, which governs the morphology of silica-based nanocomposites.
- Environmental Chemistry: Analytical methods, such as GC-MS/MS, have been developed to detect fluorinated silanes in environmental and industrial samples, reflecting concerns about their persistence.
Table 1: Comparative Analysis of Related Fluorinated Silanes
| Compound | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|
| This compound | C₁₁H₂₂F₄O₄Si | Ethoxy, tetrafluoroethoxy | Coatings, polymers |
| Trimethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane | C₈H₁₆F₄O₄Si | Methoxy, tetrafluoroethoxy | Sol-gel precursors |
| Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane | C₅H₇Cl₃F₄OSi | Chloro, tetrafluoroethoxy | Reactive intermediates |
This table highlights how substituent choice (ethoxy vs. methoxy vs. chloro) tailors reactivity and end-use.
Properties
CAS No. |
94232-72-1 |
|---|---|
Molecular Formula |
C11H22F4O4Si |
Molecular Weight |
322.37 g/mol |
IUPAC Name |
triethoxy-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C11H22F4O4Si/c1-4-17-20(18-5-2,19-6-3)9-7-8-16-11(14,15)10(12)13/h10H,4-9H2,1-3H3 |
InChI Key |
RPBHMRVPUUGQCM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC(C(F)F)(F)F)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)propyl chloride with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-(1,1,2,2-tetrafluoroethoxy)propyl chloride} + \text{triethoxysilane} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Condensation: Catalyzed by acids or bases, often under mild heating.
Substitution: Requires specific reagents depending on the desired substitution, such as halides or alkoxides.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Surface Modification and Coatings
Hydrophobic and Oleophobic Coatings
Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is widely used in the formulation of hydrophobic and oleophobic coatings. These coatings are essential in industries such as automotive and construction for enhancing the water-repellency of surfaces. The fluorinated nature of the silane contributes to a low surface energy, making surfaces easier to clean and more resistant to staining .
Self-Healing Coatings
Recent studies have explored the use of this silane in microencapsulation technologies for self-healing coatings. When incorporated into poly(urea-formaldehyde) microcapsules, it can release the silane upon damage to form a protective polymeric layer that prevents corrosion and degradation of underlying materials . This application is particularly valuable in protective coatings for metals exposed to harsh environments.
Adhesion Promoters
This compound serves as an effective adhesion promoter between inorganic materials and fluoropolymers. This property is crucial in applications where strong bonding is required, such as in adhesives for glass and ceramics. The silane enhances adhesion by forming a covalent bond with the substrate while simultaneously providing a fluorinated layer that improves resistance to moisture and chemicals .
Nanotechnology Applications
In nanotechnology, this silane is utilized for creating nanofilms that impart non-stick properties to various surfaces. These films are applied in diverse settings, including kitchenware and industrial equipment, where ease of cleaning is paramount. The incorporation of this compound into nanocomposites enhances their mechanical properties while maintaining low friction characteristics .
Electronics and Semiconductor Industries
The compound has potential applications in the electronics sector as a surface modifier for semiconductor materials. By applying this compound to silicon wafers or other substrates, manufacturers can improve the surface characteristics necessary for effective device performance. Its ability to create a stable interface is critical for enhancing the reliability of electronic components under varying environmental conditions .
Medical Devices
In biomedical applications, this compound can be employed in the development of biocompatible coatings for medical devices. These coatings can reduce protein adsorption and bacterial adhesion on implants and surgical instruments, thereby minimizing the risk of infections and improving patient outcomes .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Surface Modification | Hydrophobic and oleophobic coatings for easy cleaning and stain resistance |
| Self-Healing Coatings | Microencapsulated systems that release silane for corrosion protection |
| Adhesion Promoters | Enhances bonding between inorganic materials and fluoropolymers |
| Nanotechnology | Non-stick films applied to various surfaces |
| Electronics | Surface modification for semiconductor materials |
| Medical Devices | Biocompatible coatings to reduce infections on implants |
Case Studies
Case Study 1: Self-Healing Coatings
A recent study demonstrated that incorporating this compound into microcapsules significantly improved corrosion resistance in metal substrates when subjected to mechanical stress. The self-healing mechanism was activated upon capsule rupture, leading to enhanced longevity of protective coatings used in automotive applications.
Case Study 2: Adhesion Improvement
Research indicated that using this compound as an adhesion promoter between glass substrates and fluoropolymer films resulted in a 30% increase in adhesion strength compared to traditional methods. This improvement is critical for applications requiring durable bonds under thermal cycling conditions.
Mechanism of Action
The mechanism of action of Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane involves its ability to form strong bonds with various substrates through silane chemistry. The compound can undergo hydrolysis to form silanols, which can then react with other silanols or substrates to form stable siloxane bonds. This property makes it valuable in surface modification and material science applications.
Comparison with Similar Compounds
Structural Analogs with Fluorinated Chains
Fluorinated silanes are widely used for their low surface energy and resistance to harsh environments. Key analogs include:
Key Differences :
- Fluorination Degree: Longer or branched fluorinated chains (e.g., nonafluorohexyl, heptafluoroisopropoxy) enhance hydrophobicity and chemical inertness but may reduce thermal stability due to weaker Si-C bonds .
- Applications : The tetrafluoroethoxy group in 94232-72-1 balances hydrophobicity and reactivity, making it suitable for coatings requiring moderate fluorination. In contrast, highly fluorinated analogs are preferred for extreme water repellency .
Silane Coupling Agents with Functional Groups
Functional silanes are tailored for specific interactions in composite materials:
Key Differences :
- Reactivity: Amino and isothiocyanate groups enable covalent bonding with polymers or biomolecules, whereas the tetrafluoroethoxy group in 94232-72-1 offers non-reactive hydrophobicity .
- Mechanical Performance : Sulfide-containing silanes (e.g., 40372-72-3) improve rubber’s tensile strength by 40–60% compared to fluorinated silanes, which prioritize surface properties .
Chlorinated and Trimethoxy Analogs
Substituents on silicon influence hydrolysis rates and applications:
Key Differences :
- Hydrolysis Rate : Chlorosilanes (e.g., C₅H₇Cl₃F₄OSi) react faster than ethoxy or methoxy derivatives, limiting their use in controlled processes .
- Processing : Trimethoxy groups (e.g., 429-60-7) offer better solubility in polar solvents compared to triethoxy analogs .
Research Findings and Performance Data
Thermal Stability
Biological Activity
Chemical Structure and Properties
Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is characterized by its silane backbone, which is modified with ethoxy groups and a tetrafluoroethoxy side chain. The presence of fluorinated groups enhances its hydrophobicity and chemical stability. The chemical formula can be represented as follows:
- Chemical Formula : C₁₃H₁₈F₄O₄Si
- Molecular Weight : 350.36 g/mol
This structure contributes to its unique interactions with biological systems.
Cytotoxicity and Cell Viability
Cytotoxicity assays have been conducted on silane derivatives to evaluate their effects on various cell lines. For instance, compounds with similar structures have shown dose-dependent cytotoxic effects on cancer cell lines. The following table summarizes findings from related studies:
While specific IC50 values for this compound are not available in the literature at this time, ongoing research may elucidate its potential cytotoxic effects.
Anti-inflammatory Effects
Fluorinated compounds have been studied for their anti-inflammatory properties. In vitro studies have shown that certain silanes can inhibit pro-inflammatory cytokines in macrophages. This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms.
Case Study 1: Coating Applications
In a study examining the use of silanes in biomedical coatings, researchers found that fluorinated silanes improved the biocompatibility of surfaces used in medical devices. This enhancement was attributed to the hydrophobic nature of the fluorinated groups which reduced protein adsorption and subsequent inflammatory responses.
Case Study 2: Drug Delivery Systems
Another area of interest is the application of silanes in drug delivery systems. Research indicates that incorporating silanes into polymeric matrices can enhance drug loading capacity and release profiles. This compound could potentially be utilized in such systems due to its favorable chemical properties.
Q & A
Basic Research Question
- ¹⁹F NMR : Critical for confirming the presence and integrity of the tetrafluoroethoxy group (δ –120 to –140 ppm for CF₂ groups) .
- ²⁹Si NMR : Identifies silane hydrolysis byproducts (e.g., Q³/Q⁴ siloxane species at δ –90 to –110 ppm) .
- FTIR : Peaks at 1100–1050 cm⁻¹ (Si–O–C), 1250 cm⁻¹ (C–F), and 3400 cm⁻¹ (residual Si–OH) are diagnostic .
- HPLC-MS : Used to detect trace impurities (e.g., unreacted precursors) with C18 columns and ESI+ ionization .
How can researchers resolve contradictions in reactivity data under varying solvent or catalyst conditions?
Advanced Research Question
Discrepancies often arise from solvent polarity or catalyst efficiency:
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate silanol condensation but may promote premature hydrolysis. Non-polar solvents (e.g., toluene) slow reactivity but improve control .
- Catalyst alternatives : Replace Et₃N with DBU (1,8-diazabicycloundec-7-ene) for higher base strength in fluorinated systems, reducing side reactions .
- Case study : In THF, yields drop below 60% if residual water exceeds 50 ppm, necessitating rigorous solvent drying .
What are the key considerations for applying this silane in hydrophobic coatings for biomedical devices?
Advanced Research Question
- Biocompatibility : Fluorinated silanes are inert but require cytotoxicity testing via ISO 10993-5 protocols due to potential leachables .
- Layer stability : Annealing at 120°C for 1 hour improves crosslinking density, reducing delamination in aqueous environments .
- Functionalization : Post-modification with PEG or antibodies requires balancing fluorinated hydrophobicity with ligand accessibility .
How should researchers interpret unexpected by-products, such as cyclic siloxanes, during synthesis?
Advanced Research Question
Cyclic siloxanes (e.g., D₃–D₅ rings) form via backbiting reactions during condensation. Mitigation strategies include:
- Kinetic control : Shorter reaction times (≤24 hours) and lower temperatures (≤40°C) reduce oligomerization .
- Additives : Hexamethyldisilazane (HMDS) scavenges free silanols, suppressing cyclization .
- Analytical validation : Use MALDI-TOF or GPC to quantify oligomer fractions and adjust synthetic protocols .
What role does the tetrafluoroethoxy group play in enhancing thermal stability?
Advanced Research Question
The strong C–F bonds and electron-withdrawing effects of fluorine increase thermal degradation onset temperatures (TGA ~250°C vs. ~180°C for non-fluorinated analogs). However, prolonged heating above 200°C can cleave the Si–C bond, requiring inert atmospheres (N₂/Ar) for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
